Cas no 89752-82-9 (1-Butanone, 3-methyl-1-[1,1':4',1''-terphenyl]-4-yl-)

1-Butanone, 3-methyl-1-[1,1':4',1''-terphenyl]-4-yl- structure
89752-82-9 structure
Product Name:1-Butanone, 3-methyl-1-[1,1':4',1''-terphenyl]-4-yl-
CAS No:89752-82-9
MF:C23H22O
MW:314.420186519623
CID:590238
PubChem ID:71325953
Update Time:2025-04-19

1-Butanone, 3-methyl-1-[1,1':4',1''-terphenyl]-4-yl- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone, 3-methyl-1-[1,1':4',1''-terphenyl]-4-yl-
    • 3-methyl-1-[4-(4-phenylphenyl)phenyl]butan-1-one
    • 89752-82-9
    • DTXSID70755212
    • 3-Methyl-1-([1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-yl)butan-1-one
    • Inchi: 1S/C23H22O/c1-17(2)16-23(24)22-14-12-21(13-15-22)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3
    • InChI Key: JMBMYNILEGGENX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1)CC(C)C

Computed Properties

  • Exact Mass: 314.167065321g/mol
  • Monoisotopic Mass: 314.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 17.1Ų
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